molecular formula C22H21BO2 B14007517 2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Cat. No.: B14007517
M. Wt: 328.2 g/mol
InChI Key: XSKOFBRFQVZQPH-UHFFFAOYSA-N
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Description

2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is a boronic acid derivative with the molecular formula C16H11BO2. This compound is known for its unique structure, which includes a fluoranthene moiety attached to a dioxaborolane ring. It has significant applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of fluoranthene with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where fluoranthene is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluoranthene derivatives, which can be further utilized in organic synthesis and materials science .

Scientific Research Applications

2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The boronic acid moiety is particularly reactive, allowing the compound to form stable covalent bonds with other molecules. This reactivity is harnessed in cross-coupling reactions, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its boronic acid moiety, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the formation of complex organic molecules and advanced materials .

Properties

Molecular Formula

C22H21BO2

Molecular Weight

328.2 g/mol

IUPAC Name

2-fluoranthen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)15-12-14-8-7-11-18-16-9-5-6-10-17(16)19(13-15)20(14)18/h5-13H,1-4H3

InChI Key

XSKOFBRFQVZQPH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=CC=C3)C5=CC=CC=C5C4=C2

Origin of Product

United States

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